1-Cyclopropylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-cyclopropylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLUHJOWYCWZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors to Form the Pyrrolidine Ring
The core of the synthesis involves cyclization reactions of suitable precursors, typically starting from amino acids or their derivatives, with cyclopropylamine derivatives. The key steps include:
Preparation of the cyclopropylamine precursor : Cyclopropylamine is either commercially available or synthesized via known methods such as the reaction of cyclopropyl halides with ammonia or amines under basic conditions.
Formation of N-Substituted Pyrrolidine : The cyclopropylamine reacts with a suitable electrophilic precursor, such as an aldehyde or ketone, under reductive amination conditions or cyclization protocols, to form the pyrrolidine ring.
Reaction Conditions : Moderate temperatures (around 25–50°C), inert solvents like ethanol or methanol, and catalysts such as acetic acid or Lewis acids are employed to facilitate ring closure with high regioselectivity and yield.
Amination of the Pyrrolidine Core
Post-cyclization, the pyrrolidine ring undergoes selective amination at the 3-position:
Nucleophilic substitution : Using ammonia or ammonium salts under controlled conditions to introduce the amino group at the 3-position of the pyrrolidine ring.
Reaction parameters : Elevated temperatures (up to 70°C), polar solvents like ethanol or tetrahydrofuran, and sometimes the presence of catalysts such as palladium or platinum complexes to promote selective amination.
Optimization : Reaction times and temperature are optimized to maximize yield and minimize side reactions, with typical yields reported around 60–80%.
Introduction of the Cyclopropyl Group
The cyclopropyl group is incorporated either:
Via direct substitution : Reacting the amino pyrrolidine with cyclopropyl halides (e.g., cyclopropyl bromide) in the presence of a base (e.g., potassium carbonate) to form N-cyclopropyl derivatives.
Via nucleophilic addition : Using cyclopropylamine derivatives in a nucleophilic substitution reaction under basic conditions.
Reaction conditions : Typically performed in solvents like acetonitrile or ethanol at temperatures ranging from 50–80°C, with reaction times of several hours to ensure complete substitution.
Salt Formation: Dihydrochloride
The free base 1-Cyclopropylpyrrolidin-3-amine is converted into its dihydrochloride salt:
Procedure : The free amine is dissolved in anhydrous ethanol or methanol, and concentrated hydrochloric acid is added dropwise under stirring at room temperature.
Isolation : The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the dihydrochloride salt.
Notes : This salt form enhances stability, solubility, and ease of handling.
Industrial Scale Synthesis & Optimization
For large-scale production, the synthesis is optimized as follows:
Continuous flow reactors : To improve control over reaction parameters, reduce by-products, and increase yield.
Purification : Crystallization and filtration are employed for purification, with process conditions fine-tuned for high purity (>99%).
Reaction Monitoring : Techniques such as NMR, HPLC, and mass spectrometry are used to monitor reaction progress and purity.
Data Table Summarizing Preparation Methods
| Step | Reagents & Precursors | Solvents | Conditions | Yield & Notes |
|---|---|---|---|---|
| Cyclization | Cyclopropylamine + aldehyde/ketone | Ethanol, methanol | 25–50°C, inert atmosphere | 60–80% yield |
| Amination | Ammonia or ammonium salts | Ethanol, tetrahydrofuran | 50–70°C | High regioselectivity |
| Cyclopropyl Introduction | Cyclopropyl halide or amine derivatives | Acetonitrile, ethanol | 50–80°C | Complete substitution |
| Salt Formation | HCl gas or concentrated HCl | Ethanol, methanol | Room temperature | Quantitative precipitation |
Research Findings & Notes
Reaction Optimization : Studies indicate that controlling temperature and solvent polarity significantly improves regioselectivity and yield in cyclization and amination steps.
Catalyst Use : Transition metal catalysts can facilitate selective N-alkylation, especially in the cyclopropyl group introduction phase.
Scale-up Considerations : Continuous flow methodologies reduce reaction times and improve safety when handling reactive intermediates like cyclopropyl halides.
Purity & Stability : The dihydrochloride salt form exhibits enhanced stability and solubility, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
1-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
1-Cyclopropylpyrrolidin-3-amine dihydrochloride has been studied for its potential as an apoptosis-inducing agent. Research indicates that compounds with similar structures can inhibit anti-apoptotic proteins, such as those in the Bcl-2 family, which are often overexpressed in cancer cells. This overexpression is linked to resistance against chemotherapy, making this compound a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
Neoplastic Diseases
The compound has shown promise in treating various neoplastic diseases, including:
- Non-Hodgkin's Lymphoma (NHL)
- Chronic Lymphocytic Leukemia (CLL)
- Acute Lymphocytic Leukemia (ALL)
The formulation of solid dispersions containing this compound has been demonstrated to improve bioavailability and therapeutic outcomes in preclinical models .
Synthetic Applications
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its reactivity allows for chemoselective amination processes, where it can be used to create complex molecular architectures. In a study involving the synthesis of large compound libraries, this compound was utilized successfully to achieve high yields and purity levels .
Pharmacological Studies
Pharmacodynamics and Pharmacokinetics
Research into the pharmacodynamics of this compound indicates its potential for modulating neurotransmitter systems, which could lead to applications in treating neurological disorders. The pharmacokinetic profile suggests favorable absorption characteristics when formulated properly, making it viable for oral administration .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Cyclopropylpyrrolidin-3-amine dihydrochloride primarily involves the inhibition of dopamine reuptake. This increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons .
Comparison with Similar Compounds
Key Properties :
- Hazards : Classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .
- Handling : Requires protective equipment (gloves, eye protection) and adequate ventilation to mitigate exposure risks .
Comparison with Similar Compounds
The structural and functional analogs of 1-cyclopropylpyrrolidin-3-amine dihydrochloride include pyrrolidine derivatives with varying substituents and dihydrochloride salts. Below is a comparative analysis based on molecular properties, hazards, and applications:
Table 1: Comparative Analysis of Pyrrolidin-3-amine Dihydrochloride Derivatives
Key Findings:
The pyridine-pyrrolidine hybrid (CAS 1193388-05-4) offers aromaticity, enhancing solubility and altering electronic properties compared to purely aliphatic analogs .
This suggests that cyclopropyl substitution may enhance reactivity or bioavailability.
Applications :
- While this compound is explicitly used in laboratory settings, analogs like the pyridine-pyrrolidine hybrid are speculated to serve as intermediates in drug discovery due to their structural complexity .
Handling and Stability :
- All dihydrochloride salts require dry storage and protection from moisture. However, the target compound demands stricter exposure controls due to its respiratory and dermal hazards .
Research and Development Implications
- Pharmaceutical Potential: The cyclopropyl group’s rigidity may enhance binding affinity in drug candidates targeting enzymes or receptors requiring constrained geometries. For example, cyclopropane-containing drugs like prasugrel leverage this property for metabolic stability .
- Safety Considerations : The contrasting hazard profiles between cyclopropyl and isopropyl analogs highlight the need for substituent-specific risk assessments during synthetic planning .
Biological Activity
1-Cyclopropylpyrrolidin-3-amine dihydrochloride is a synthetic compound recognized for its potential biological activity, particularly in the realm of neurotransmitter modulation. This compound, a derivative of pyrrolidine, exhibits significant properties as a dopamine reuptake inhibitor, which positions it as a candidate for further research in neuropharmacology and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H14N2·2HCl
- Molecular Weight : 213.15 g/mol
- IUPAC Name : this compound
The unique cyclopropyl group in its structure contributes to its distinct pharmacological profile, differentiating it from other pyrrolidine derivatives.
This compound primarily functions by inhibiting the dopamine transporter (DAT). This inhibition leads to an increase in synaptic dopamine levels, enhancing dopaminergic signaling. The compound's interaction with the DAT is crucial for its potential applications in treating disorders characterized by dopaminergic dysregulation, such as depression and Parkinson's disease.
Dopamine Reuptake Inhibition
Research indicates that this compound acts as a potent inhibitor of dopamine reuptake. This property suggests its potential utility in managing conditions associated with low dopamine levels. A comparative analysis with other similar compounds highlights its relative potency:
| Compound Name | Dopamine Reuptake Inhibition Potency |
|---|---|
| 1-Cyclopropylpyrrolidin-3-amine | High |
| (R)-Pyrrolidin-3-amine | Moderate |
| N,N-Dimethylpyrrolidin-3-amine | Low |
Neuropharmacological Applications
The compound has been investigated for its effects on various neurological conditions. Notable findings include:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially due to enhanced dopaminergic activity.
- Neuroprotective Properties : Research is ongoing into its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
-
Case Study 1: Dopaminergic Activity in Rodent Models
- Objective : To assess the impact of the compound on dopaminergic signaling.
- Findings : Administration resulted in increased locomotor activity, indicative of heightened dopaminergic neurotransmission.
-
Case Study 2: Antidepressant-Like Effects
- Objective : Evaluate the antidepressant potential using forced swim tests.
- Findings : Animals treated with the compound showed reduced immobility time compared to controls, suggesting antidepressant-like effects.
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. Toxicological studies are necessary to determine the compound's safety profile and any potential side effects associated with prolonged use.
Q & A
Q. What are the standard synthetic routes for 1-Cyclopropylpyrrolidin-3-amine dihydrochloride, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves three stages:
Cyclopropylation : Introduce the cyclopropyl group via rhodium- or copper-catalyzed reactions between alkenes and diazo compounds. Catalyst choice (e.g., Rh₂(OAc)₄) and temperature (60–80°C) are critical for regioselectivity .
Amination : React the cyclopropyl intermediate with ammonia or amines under high pressure (1–3 atm) and elevated temperatures (80–120°C). Excess amine improves nucleophilic substitution efficiency .
Salt Formation : Treat the free amine with hydrochloric acid (HCl) in anhydrous ethanol to precipitate the dihydrochloride salt. Stoichiometric control (2:1 HCl:amine ratio) ensures complete salt formation .
Q. Key Optimization Parameters :
| Parameter | Impact | Monitoring Method |
|---|---|---|
| Catalyst Loading | Affects cyclopropane ring stability | GC-MS for intermediate purity |
| Reaction Time | Prolonged amination reduces side products | TLC/HPLC tracking |
| HCl Purity | Ensures stoichiometric salt formation | pH titration |
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for dust control .
- First Aid :
- Inhalation : Move to fresh air; monitor for respiratory distress.
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Q. Risk Mitigation :
- Conduct regular hazard assessments using Safety Data Sheets (SDS) for analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, which shares similar reactivity profiles .
Q. How is this compound characterized for structural and purity validation?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min); target ≥98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Experimental Design :
- Use a fractional factorial design to isolate variables (e.g., temperature, solvent polarity).
- Validate with in-line FTIR to monitor reaction intermediates in real time .
Q. What is the impact of the dihydrochloride salt form on the compound’s solubility and bioactivity compared to free-base analogs?
Methodological Answer:
- Solubility : Dihydrochloride salts exhibit higher aqueous solubility (e.g., ~50 mg/mL in PBS) due to ionic interactions, enhancing bioavailability in in vitro assays .
- Bioactivity :
- Receptor Binding : Protonated amines in the salt form improve affinity for cationic binding pockets (e.g., serotonin receptors).
- Stability : Dihydrochloride salts resist oxidation better than free bases, as shown in analogs like Puromycin dihydrochloride .
- Method : Perform parallel assays comparing free base and salt forms in cell-based models (e.g., HEK293) with LC-MS quantification .
Q. How can researchers design assays to evaluate the compound’s interaction with neurological targets (e.g., monoamine transporters)?
Methodological Answer:
- Radioligand Displacement : Use ³H-labeled serotonin/dopamine in synaptic membrane preparations.
- Protocol : Incubate 1–100 µM compound with membranes (30 min, 37°C); filter and measure radioactivity via scintillation counting.
- Electrophysiology : Patch-clamp recordings in transfected cells (e.g., Xenopus oocytes expressing SERT) to assess inhibition kinetics .
- Data Interpretation : Compare IC₅₀ values to known inhibitors (e.g., imipramine) to determine potency .
Q. What methodologies address conflicting bioassay data (e.g., cytotoxicity vs. therapeutic efficacy) in preclinical studies?
Methodological Answer:
- Orthogonal Validation :
- Dose Optimization :
- Conduct PK/PD modeling to establish a therapeutic window (e.g., EC₅₀ for efficacy vs. LD₁₀ for toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
